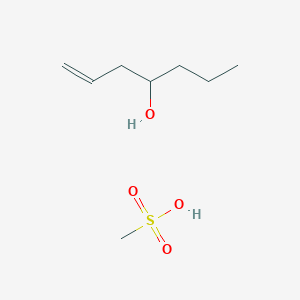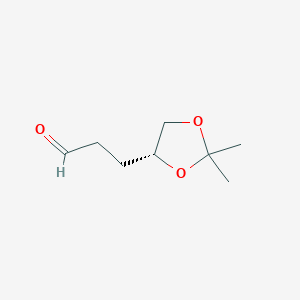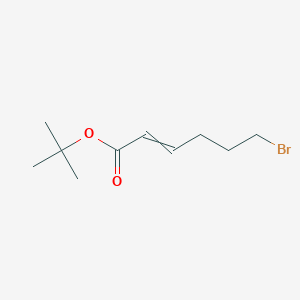
zinc;cobalt(2+);carbonate;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;cobalt(2+);carbonate;hydroxide is a complex compound that combines zinc, cobalt ions, carbonate, and hydroxide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;cobalt(2+);carbonate;hydroxide typically involves a hydrothermal method. In this process, zinc and cobalt salts (such as zinc nitrate and cobalt nitrate) are dissolved in water, followed by the addition of sodium carbonate and sodium hydroxide. The mixture is then subjected to hydrothermal conditions, usually at temperatures ranging from 120°C to 180°C for several hours. This method allows for the formation of well-defined nanostructures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;cobalt(2+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of zinc and cobalt.
Reduction: Under reducing conditions, cobalt ions can be reduced to metallic cobalt.
Substitution: The hydroxide and carbonate groups can be substituted by other anions, such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Reactions with acids like hydrochloric acid or sulfuric acid facilitate the substitution of hydroxide and carbonate groups.
Major Products
Oxidation: Zinc oxide and cobalt oxide.
Reduction: Metallic cobalt and zinc.
Substitution: Formation of zinc chloride, cobalt chloride, zinc sulfate, and cobalt sulfate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, zinc;cobalt(2+);carbonate;hydroxide is used as a precursor for the synthesis of mixed metal oxides, which are valuable catalysts in various reactions, including the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) .
Biology
Medicine
In medicine, this compound is being explored for its antimicrobial properties and potential use in drug delivery systems.
Industry
Industrially, the compound is used in the production of high-performance supercapacitors and batteries. Its unique structure allows for efficient charge storage and transfer, making it ideal for energy storage applications .
Mecanismo De Acción
The mechanism by which zinc;cobalt(2+);carbonate;hydroxide exerts its effects is primarily through its electrochemical properties. The compound facilitates electron transfer processes, which are crucial in catalytic and energy storage applications. The molecular targets include active sites on the surface of the compound where redox reactions occur, involving pathways such as the electron transport chain in electrochemical cells .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;cobalt(2+);oxide
- Zinc;cobalt(2+);phosphate
- Zinc;cobalt(2+);sulfate
Uniqueness
Compared to similar compounds, zinc;cobalt(2+);carbonate;hydroxide offers a unique combination of properties, including higher surface area, better electrochemical stability, and enhanced catalytic activity. These features make it particularly suitable for applications in energy storage and catalysis, where high performance and durability are essential .
Propiedades
Número CAS |
138211-03-7 |
|---|---|
Fórmula molecular |
CHCoO4Zn+ |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
zinc;cobalt(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |
Clave InChI |
LOHPQPUXPIERIO-UHFFFAOYSA-K |
SMILES canónico |
C(=O)([O-])[O-].[OH-].[Co+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
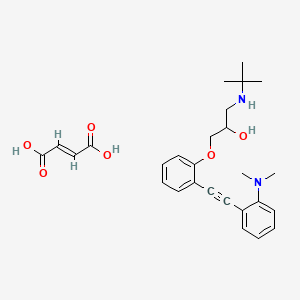
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
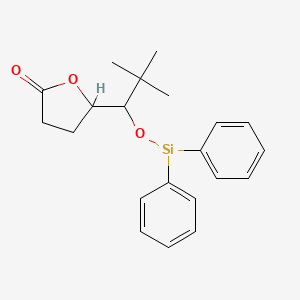
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)

